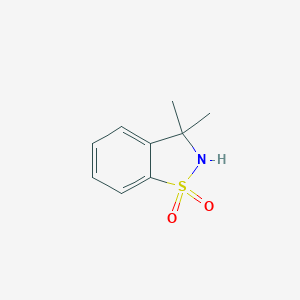

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Descripción general

Descripción

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No. 102362-98-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by its benzothiazole moiety and has been investigated for its potential applications in medicinal chemistry, agriculture, and organic synthesis.

- Molecular Formula : C9H11NO2S

- Molecular Weight : 197.25 g/mol

- Physical Appearance : Colorless to light yellow liquid

- Melting Point : Below -80°C

- Boiling Point : Approximately 135°C

- Density : ~1.17 g/mL

Antimicrobial Properties

Research has shown that derivatives of 1,2-benzisothiazole 1,1-dioxide exhibit significant antimicrobial activity. Specifically:

- Effective Against :

- Staphylococcus aureus

- Salmonella typhosa

- Aspergillus niger

These findings suggest potential pharmaceutical applications in treating infections caused by these pathogens .

Antioxidant and Anti-inflammatory Effects

Studies indicate that compounds similar to this compound may possess antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases .

Diuretic Activity

The compound has been associated with diuretic effects, which have been explored in various analogues. The diuretic activity is particularly relevant in the context of hypertension and fluid retention management .

Synthesis and Catalytic Applications

The compound can be synthesized from saccharin and organolithium compounds, indicating its utility in organic synthesis. It has been utilized as a catalyst in various chemical reactions due to its unique structural properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bachman et al. (1978) evaluated the antimicrobial efficacy of several benzisothiazole derivatives against common pathogens. The results indicated that specific substitutions on the benzothiazole ring enhanced activity against Staphylococcus aureus, suggesting a structure-activity relationship that could guide further drug development.

Case Study 2: Diuretic Properties

Shutske et al. (1983) investigated the diuretic properties of benzisothiazole derivatives in animal models. The study found that certain compounds exhibited significant diuretic effects comparable to established diuretics like hydrochlorothiazide, supporting their potential therapeutic use in managing hypertension .

Research Findings Summary Table

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, S. typhosa, A. niger | Bachman et al., 1978 |

| Antioxidant | Potential antioxidant properties | General findings |

| Diuretic | Significant diuretic effects | Shutske et al., 1983 |

| Synthesis | Synthesized from saccharin; catalytic applications | General findings |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that 2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its potential to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis.

Case Study: Development of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored derivatives of benzisothiazole compounds, including this compound. The results demonstrated that modifications to the structure enhanced antimicrobial activity against resistant bacterial strains.

Fungicidal Activity

The compound has shown promise as a fungicide in agricultural settings. Its application can help control fungal pathogens affecting crops, thereby improving yield and quality.

Pesticide Formulation

Due to its low toxicity to non-target organisms and effectiveness against pests, it is being investigated as an active ingredient in pesticide formulations.

Case Study: Efficacy Against Crop Pathogens

Research conducted by agricultural scientists assessed the efficacy of this compound on common crop pathogens like Fusarium and Botrytis. The findings indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls.

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation can improve the durability of plastics used in various industries.

Case Study: Polymer Blends

A study published in Polymer Science evaluated the impact of adding this compound to polyvinyl chloride (PVC) blends. The results showed improved thermal resistance and mechanical strength compared to standard PVC formulations.

Bioremediation Potential

Emerging research indicates that this compound may play a role in bioremediation efforts for contaminated environments. Its ability to degrade certain pollutants makes it a candidate for environmental cleanup strategies.

Case Study: Degradation of Pollutants

A recent study assessed the degradation pathways of this compound in soil samples contaminated with heavy metals. The results highlighted its potential to facilitate the breakdown of toxic substances while promoting soil health.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel benzisothiazole derivatives with enhanced biological activities. Researchers are investigating structural modifications to optimize these derivatives for specific applications.

Case Study: Synthesis Pathways

Research published in Synthetic Communications detailed various synthetic pathways involving this compound as an intermediate for creating more complex heterocyclic compounds with potential pharmacological benefits.

Propiedades

IUPAC Name |

3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTPPQBDONGRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403400 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-98-1 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.